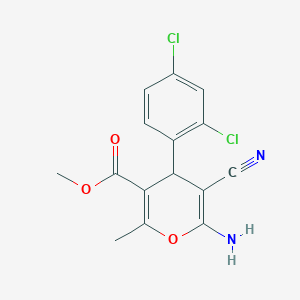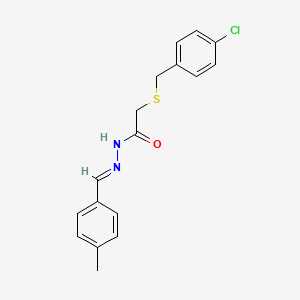![molecular formula C17H14Br2ClN3O3 B11550288 4-Chloro-N-({N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11550288.png)
4-Chloro-N-({N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-({N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro, dibromo, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-({N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:
Formation of the hydrazone: The reaction between 3,5-dibromo-2-methoxybenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.
Acylation: The hydrazone intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and bromo groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-Chloro-N-({N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 4-Chloro-N-({N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(2-methoxybenzylidene)benzamide: Similar structure but lacks the dibromo groups.
3,5-Dibromo-2-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
N-(4-Chlorobenzoyl)hydrazine: Another intermediate in the synthesis.
Uniqueness
The uniqueness of 4-Chloro-N-({N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide lies in its combination of chloro, dibromo, and methoxy groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H14Br2ClN3O3 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-[(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H14Br2ClN3O3/c1-26-16-11(6-12(18)7-14(16)19)8-22-23-15(24)9-21-17(25)10-2-4-13(20)5-3-10/h2-8H,9H2,1H3,(H,21,25)(H,23,24)/b22-8+ |
InChI Key |
ZIASCGHVDIRMHO-GZIVZEMBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)Br)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate](/img/structure/B11550216.png)
![3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11550217.png)
![2-Ethoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11550226.png)
![6-[(2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11550233.png)
![2-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11550239.png)

![2-Methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B11550246.png)
![3-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11550247.png)

![2-octadecyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11550256.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]octadecan-1-amine](/img/structure/B11550259.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11550266.png)
![(5Z)-3-[(biphenyl-4-ylamino)methyl]-5-(3-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11550280.png)
![2-(4-bromophenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11550285.png)
